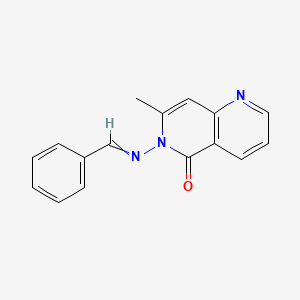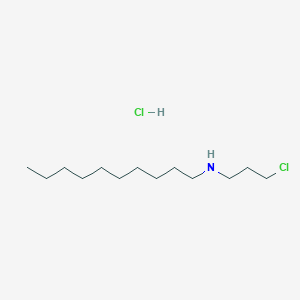
N-(3-chloropropyl)decan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloropropyl)decan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H29Cl2N. It is a derivative of decan-1-amine, where a 3-chloropropyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)decan-1-amine;hydrochloride typically involves the reaction of decan-1-amine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. The final product is often obtained in high purity through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloropropyl)decan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-(3-azidopropyl)decan-1-amine, N-(3-thiocyanatopropyl)decan-1-amine, and N-(3-methoxypropyl)decan-1-amine.
Oxidation Reactions: Products include N-(3-chloropropyl)decanamide and N-(3-chloropropyl)decanonitrile.
Reduction Reactions: Products include decan-1-amine and N-(3-chloropropyl)decan-1-amine derivatives.
Applications De Recherche Scientifique
N-(3-chloropropyl)decan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-chloropropyl)decan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chloropropyl)octan-1-amine;hydrochloride
- N-(3-chloropropyl)dodecan-1-amine;hydrochloride
- **N-
Propriétés
Numéro CAS |
88090-17-9 |
|---|---|
Formule moléculaire |
C13H29Cl2N |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
N-(3-chloropropyl)decan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H28ClN.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14;/h15H,2-13H2,1H3;1H |
Clé InChI |
UQQSMEJQDVABFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
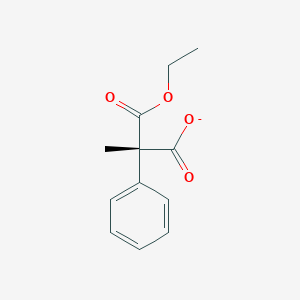
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)


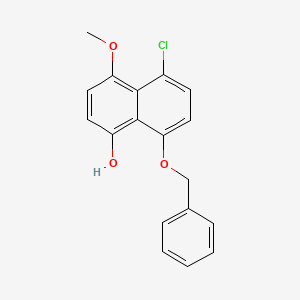
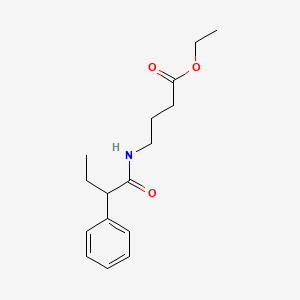

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
